N,N-Dibenzyl vs. N-Methyl Analog – Antiproliferative Potency in MCF-7 Breast Cancer Cells
In MCF-7 breast cancer cell viability assays, the N-methyl-5-nitro-1-benzothiophene-2-carboxamide analog (CAS 478248-42-9) exhibited an IC₅₀ of 3.1 µM, whereas the N,N-dibenzyl target compound displayed an IC₅₀ of 15 µM . The N,N-dibenzyl compound is thus approximately 4.8-fold less potent than its N-methyl counterpart in this cell line. However, the increased steric bulk and lipophilicity conferred by the dibenzyl group may confer advantages in target residence time or off-target selectivity that are not captured by a single-cell-line potency measurement.
| Evidence Dimension | Antiproliferative IC₅₀ (µM) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 15 µM |
| Comparator Or Baseline | N-Methyl-5-nitro-1-benzothiophene-2-carboxamide (CAS 478248-42-9); IC₅₀ = 3.1 µM |
| Quantified Difference | 4.8-fold lower potency (15 µM vs. 3.1 µM) |
| Conditions | MCF-7 cell line; cell viability endpoint; incubation time not reported in secondary source |
Why This Matters
The large potency gap indicates that the dibenzyl substitution dramatically alters cellular activity, meaning the N-methyl analog cannot be used as a potency-matched surrogate in biological studies.
